Cas no 2055699-04-0 (2-Bromo-4-fluoro-3-methyl-6-nitrophenol)

2-Bromo-4-fluoro-3-methyl-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-fluoro-3-methyl-6-nitrophenol
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- Inchi: 1S/C7H5BrFNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3
- InChI Key: RCQHNDTUWRNWGY-UHFFFAOYSA-N
- SMILES: C1(O)=C([N+]([O-])=O)C=C(F)C(C)=C1Br
2-Bromo-4-fluoro-3-methyl-6-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-10548-1MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 1mg |
£37.00 | 2023-03-10 | |
Key Organics Ltd | PS-10548-50MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 50mg |
£102.00 | 2023-03-10 | |
Key Organics Ltd | PS-10548-20MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 20mg |
£76.00 | 2023-03-10 | |
Apollo Scientific | PC53564-1g |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | 1g |
£330.00 | 2025-02-21 | ||
Key Organics Ltd | PS-10548-5MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 5mg |
£46.00 | 2023-03-10 | |
Key Organics Ltd | PS-10548-100MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 100MG |
£146.00 | 2023-03-10 | |
Apollo Scientific | PC53564-250mg |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | 250mg |
£110.00 | 2025-02-21 | ||
abcr | AB598970-1g |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol; . |
2055699-04-0 | 1g |
€627.40 | 2024-07-24 | ||
abcr | AB598970-250mg |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol; . |
2055699-04-0 | 250mg |
€235.80 | 2024-07-24 | ||
Key Organics Ltd | PS-10548-10MG |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol |
2055699-04-0 | >95% | 10mg |
£63.00 | 2023-03-10 |
2-Bromo-4-fluoro-3-methyl-6-nitrophenol Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 2-Bromo-4-fluoro-3-methyl-6-nitrophenol
2-Bromo-4-fluoro-3-methyl-6-nitrophenol (CAS No: 2055699-04-0)
The compound 2-Bromo-4-fluoro-3-methyl-6-nitrophenol (CAS No: 2055699-04-0) is a highly specialized aromatic compound with a complex structure that makes it a subject of interest in various scientific and industrial applications. This compound is characterized by its unique substitution pattern on the phenol ring, which includes a bromine atom at position 2, a fluorine atom at position 4, a methyl group at position 3, and a nitro group at position 6. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it valuable for research and development in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol through multi-step processes involving electrophilic substitution reactions. Researchers have explored various methodologies to optimize the synthesis pathway, ensuring high yields and purity. For instance, the use of directing groups and advanced catalysts has significantly improved the selectivity of the reactions. These developments have not only enhanced the production efficiency but also opened new avenues for exploring the compound's potential applications.
The structural complexity of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol contributes to its unique reactivity in chemical reactions. The presence of electron-withdrawing groups like bromine and nitro groups enhances the electrophilic substitution reactivity at specific positions on the aromatic ring. This property makes the compound an excellent precursor for synthesizing more complex molecules with tailored functionalities. For example, recent studies have demonstrated its utility in constructing heterocyclic compounds, which are critical components in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.
In terms of physical properties, 2-Bromo-4-fluoro-3-methyl-6-nitrophenol exhibits a high melting point due to strong intermolecular hydrogen bonding between the hydroxyl group and other polar substituents. Its solubility in polar solvents is also influenced by these substituents, making it suitable for various solution-based chemical reactions. The compound's stability under different environmental conditions has been extensively studied, with findings indicating that it remains stable under moderate thermal and oxidative conditions.
One of the most promising applications of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol lies in its potential use as an intermediate in pharmaceutical synthesis. Researchers have reported its role in developing bioactive molecules with anti-inflammatory, antimicrobial, and anticancer properties. For instance, recent studies have highlighted its ability to modulate key signaling pathways involved in inflammation and cancer progression. Additionally, its application in agrochemicals has been explored, with preliminary results suggesting its potential as an effective herbicide or fungicide.
The compound's role in materials science is another area gaining traction. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of conductive polymers and organic semiconductors. Recent research has focused on incorporating 2-Bromo-4-fluoro-3-methyl-6-nitrophenol into polymer frameworks to enhance their electrical conductivity and stability under harsh conditions.
In conclusion, 2-Bromo-4-fluoro-3-methyl-6-nitrophenol (CAS No: 2055699-04_0) is a versatile compound with significant potential across multiple scientific domains. Its unique structure, reactivity, and stability make it an invaluable tool for researchers aiming to develop innovative solutions in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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